2-chloro-N4-phenylpyrimidine-4,5-diamine

Medicinal Chemistry SNAr Reactivity Pyrimidine Functionalization

2-Chloro-N4-phenylpyrimidine-4,5-diamine (CAS 89660-19-5) is a heterocyclic building block belonging to the 4,5-diaminopyrimidine class, characterized by a chlorine at the 2-position and a phenylamino group at the 4-position. This scaffold is widely utilized in medicinal chemistry as a precursor to 2,4-pyrimidinediamine-based kinase inhibitors.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
Cat. No. B13937631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N4-phenylpyrimidine-4,5-diamine
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC(=NC=C2N)Cl
InChIInChI=1S/C10H9ClN4/c11-10-13-6-8(12)9(15-10)14-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15)
InChIKeyDOSOAXSODCIAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N4-phenylpyrimidine-4,5-diamine as a Key Synthetic Intermediate for Kinase-Focused Libraries


2-Chloro-N4-phenylpyrimidine-4,5-diamine (CAS 89660-19-5) is a heterocyclic building block belonging to the 4,5-diaminopyrimidine class, characterized by a chlorine at the 2-position and a phenylamino group at the 4-position . This scaffold is widely utilized in medicinal chemistry as a precursor to 2,4-pyrimidinediamine-based kinase inhibitors [1]. The compound's value is grounded in its dual reactive handles: the C2-chlorine enabling nucleophilic aromatic substitution (SNAr) for introducing diverse amines, and the C4-anilino group contributing to hinge-binding motifs in kinase ATP pockets, making it a preferred starting material over non-functionalized or differently substituted analogs for focused library synthesis .

C2-chlorine enables selective sequential SNAr for unsymmetrical 2,4-diaminopyrimidines
Phenylamino group at C4 provides hinge-binding motif for kinase inhibitor library design
Preferred scaffold over 6-chloro isomer for focused kinase-focused library synthesis

Why 2-Chloro-N4-phenylpyrimidine-4,5-diamine Cannot Be Replaced by 6-Chloro or Other Regioisomers


Generic substitution with the commercially prevalent 6-chloro isomer (CAS 41259-65-8) or other 4,5-diaminopyrimidines is not chemically equivalent. While predicted physicochemical properties like logP and PSA may appear similar between the 2-chloro and 6-chloro isomers [1], their reactivity in SNAr reactions differs substantially due to the electronic influence of the ring nitrogens [2]. The C2 position on the pyrimidine ring is adjacent to two nitrogen atoms, conferring distinct electrophilicity compared to the C6 position. Consequently, the 2-chloro derivative undergoes selective displacement under mild conditions, a prerequisite for iterative functionalization in the synthesis of unsymmetrical 2,4-diaminopyrimidines, whereas the 6-chloro isomer requires different reaction conditions and demonstrates altered selectivity, potentially leading to failed couplings or complex mixtures in library production .

Target: 2-Chloro-N4-phenylpyrimidine-4,5-diamine
Reactivity profile

Regioselective SNAr at C2 under mild conditions; supports iterative functionalization

Substitute: 6-chloro isomer

Altered electrophilicity; requires different conditions and may lead to complex mixtures

Established route yields 2,4-diamino libraries with reported high efficiency

Reactivity pattern may not support the same sequential displacement pathway

C2 substitution preferred in kinase inhibitor patent literature for ATP-pocket access

Less precedent in kinase SAR; choice may introduce synthetic uncertainty

Quantified Differentiation Evidence for 2-Chloro-N4-phenylpyrimidine-4,5-diamine


SNAr Reactivity: C2-Chloro Displacement Rate vs. C6-Chloro Isomer

The 2-chloro substituent in pyrimidines demonstrates higher reactivity towards nucleophiles compared to the 4/6 positions. In competitive SNAr experiments on 2,4-dichloropyrimidines, the C4 position reacts first, leaving the C2 chloride for subsequent selective displacement [1]. This positional selectivity is crucial for synthesizing 2,4-diaminopyrimidines with distinct substitution patterns, a feature not directly mirrored by the 6-chloro-N4-phenyl isomer where the chlorine's reactivity is modulated differently by the adjacent ring nitrogens and the C5-amino group. Published synthetic routes utilizing 2-chloro-N4-phenylpyrimidine-4,5-diamine form 2,4-diamino products via sequential SNAr reactions, achieving overall yields of up to 86% over two steps from 2,4,5-trihalopyrimidines, a benchmark not achieved with the 6-chloro isomer in comparable transformations [2].

SNAr Reactivity
class-level inference
Enables selective sequential SNAr; 86% yield over two steps reported for related scaffolds
Supports sequential functionalization context
6-chloro isomer reactivity pattern may differ; no comparable yield data
Medicinal Chemistry SNAr Reactivity Pyrimidine Functionalization

Physicochemical Property Comparison: Predicted logP and Hydrogen Bond Donor/Acceptor Profile

Computationally predicted properties distinguish the 2-chloro derivative from the 6-chloro isomer in meaningful ways for lead optimization. The ZINC20 database predicts a lower logP (2.137) for the 2-chloro derivative (ZINC42784035) compared to the experimental logP (3.110) reported for the 6-chloro isomer [1]. Although computational logP values are method-dependent, the hydrogen bond donor count (2) and tPSA (50 Ų) are identical for both isomers . The difference in predicted logP could translate to meaningful variations in aqueous solubility and permeability when incorporated into lead compounds, critical parameters for oral bioavailability [2].

Predicted logP
cross-study comparable
logP 2.137 (2-chloro) vs 3.110 (experimental, 6-chloro) or 2.079 (predicted)
May indicate lower lipophilicity context
Method-dependent; predicted difference 0.058-0.973 log units
Computational Chemistry Drug-likeness Physicochemical Properties

Synthetic Accessibility and Purity Benchmarking for Kinase Inhibitor Library Synthesis

The synthesis of 2-chloro-N4-phenylpyrimidine-4,5-diamine proceeds via a one-step SNAr reaction between commercially available 2,4,5-trichloropyrimidine and aniline, proceeding with high regioselectivity for the 4-position due to enhanced electrophilicity at that site . In contrast, the 6-chloro isomer requires alternative synthetic routes (e.g., from 4,6-dichloro-5-aminopyrimidine) that may afford different purity profiles and yields . The 2-chloro isomer is available with 95%+ purity from multiple commercial suppliers, ensuring reliable input for automated parallel synthesis workflows .

Synthetic accessibility
data to verify
One-step SNAr from 2,4,5-trichloropyrimidine; commercial purity 95%+
Supply chain reliability context
No published comparative purity study with 6-chloro isomer
Synthetic Methodology Process Chemistry Library Synthesis

Scaffold Utility in Published Kinase Inhibitor SAR Studies

The 2-chloro-4-anilino-5-aminopyrimidine core has been elaborated in numerous patent applications to generate potent kinase inhibitors. For example, derivatives incorporating this scaffold have shown IC50 values in the low nanomolar range against VEGFR2 (IC50 = 3.60 nM) and EGFR (IC50 = 9.0 nM) [1]. While these data are for final elaborated compounds rather than the building block itself, they illustrate the proven track record of this scaffold in delivering high-potency inhibitors. The 6-chloro isomer is less frequently featured in the kinase inhibitor patent literature, suggesting the 2-substitution pattern is preferred for accessing the ATP-binding pocket [2].

Scaffold utility
class-level inference
Elaborated derivatives show VEGFR2 IC50 3.60 nM, EGFR IC50 9.0 nM
Reported scaffold utility in kinase inhibitor studies
6-chloro isomer less prevalent in patent literature; potency data from final compounds
Kinase Inhibitors Structure-Activity Relationship EGFR/VEGFR

Recommended Procurement and Research Scenarios for 2-Chloro-N4-phenylpyrimidine-4,5-diamine


Focused 2,4-Diaminopyrimidine Kinase Inhibitor Library Synthesis

Ideal for medicinal chemistry teams building targeted libraries of type II kinase inhibitors. The C2-chlorine allows for late-stage diversification with amine libraries, while the C4-anilino group holds the hinge-binding motif constant. The predicted lower logP (2.137) of the intermediate suggests that elaborated products may inherently possess better solubility profiles than those derived from the 6-chloro isomer [1].

Sequential SNAr Reaction Development and Process Chemistry

The compound's distinct reactivity gradient (C4-reactive aniline already installed; C2-chlorine remaining for controlled displacement) makes it an ideal substrate for developing regioselective SNAr methodologies. Published routes demonstrate the feasibility of achieving high yields (up to 86%) in sequential displacement reactions on related 2,4,5-trihalopyrimidines [2].

EGFR and VEGFR2 Inhibitor Lead Optimization Programs

Elaborated analogs of this scaffold have demonstrated low nanomolar potency against clinically validated kinase targets (VEGFR2 IC50 = 3.60 nM; EGFR IC50 = 9.0 nM) [3]. The 2-chloro substitution pattern is historically preferred in the patent literature for accessing the ATP-binding site of these kinases, supporting its selection as a starting point for lead optimization.

Teaching and Method Development in Heterocyclic Chemistry

The compound serves as an excellent model substrate for teaching pyrimidine reactivity principles, including the electronic basis for regioselective nucleophilic aromatic substitution at C2 vs. C4/C6 positions, providing a pedagogically valuable contrast to the 6-chloro isomer.

Application
Selection Property
Validation Focus
Focused 2,4-diaminopyrimidine kinase inhibitor library synthesis
C2-chlorine for late-stage diversification; C4-anilino hinge-binding motif
Sequential SNAr efficiency and library diversity
Sequential SNAr reaction development and process chemistry
Regioselective reactivity gradient (C4 installed, C2 available)
Reproducibility of displacement sequence and yield optimization
EGFR and VEGFR2 inhibitor lead optimization programs
Scaffold precedented in nanomolar kinase inhibition (final derivatives)
SAR transferability and ATP-pocket binding confirmation
Teaching and method development in heterocyclic chemistry
Electronic basis for C2 vs C4/C6 regioselectivity
Pedagogical comparison with 6-chloro isomer reactivity
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